Cyclobutanamine hydrochloride
CAS No.: 6291-01-6
Cat. No.: VC20883217
Molecular Formula: C4H10ClN
Molecular Weight: 107.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6291-01-6 |
|---|---|
| Molecular Formula | C4H10ClN |
| Molecular Weight | 107.58 g/mol |
| IUPAC Name | cyclobutanamine;hydrochloride |
| Standard InChI | InChI=1S/C4H9N.ClH/c5-4-2-1-3-4;/h4H,1-3,5H2;1H |
| Standard InChI Key | NFAZOGXQOWEWBM-UHFFFAOYSA-N |
| SMILES | C1CC(C1)N.Cl |
| Canonical SMILES | C1CC(C1)N.Cl |
Introduction
Chemical Identity and Structure
Cyclobutanamine hydrochloride (CAS: 6291-01-6) is a cyclobutane-derived amine salt with the molecular formula C₄H₁₀ClN and a molecular weight of 107.58 g/mol. It is also known by several synonyms including cyclobutylamine hydrochloride, aminocyclobutane hydrochloride, and cyclobutanaminium chloride .
Chemical and Physical Properties
The compound's structure features a four-membered cyclobutane ring with an amino group attached, present as a hydrochloride salt. The structural conformation of cyclobutanamine contributes to its unique chemical behavior and applications.
The compound is hygroscopic and highly water-soluble, making it suitable for aqueous-phase reactions . Due to its hygroscopic nature, it requires careful storage in a dry environment, typically at 2–8°C, to prevent degradation .
Synthesis Methods
Several synthetic routes exist for producing cyclobutanamine hydrochloride, with the Hofmann rearrangement being one of the most commonly employed methods.
Hofmann Rearrangement
The primary synthesis method involves the Hofmann rearrangement of cyclobutanecarboxamide (CAS: 1503-98-6) under mildly acidic conditions . This reaction typically employs [I,I-bis(trifluoroacetoxy)]iodobenzene (iodobenzene diacetate, CAS: 3240-34-4) as a key reagent.
The synthesis proceeds in two main stages:
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Cyclobutyl amide reacts with [bis(acetoxy)iodo]benzene and trifluoroacetic acid in a water/acetonitrile mixture for approximately 4 hours to undergo the Hofmann rearrangement .
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The resulting product is then treated with hydrogen chloride in water to form the hydrochloride salt .
This method typically yields approximately 77% of the desired product .
Alternative Synthesis Routes
An alternative industrial production method involves the reaction of cyclobutanecarboxylic acid with hydrazoic acid, followed by purification through steam distillation and crystallization . This method is particularly useful for large-scale production but requires careful handling due to the hazardous nature of hydrazoic acid.
Chemical Reactions and Reactivity
Cyclobutanamine hydrochloride demonstrates various chemical reactivities that make it valuable in organic synthesis.
Types of Reactions
The compound can participate in several reaction types:
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Oxidation reactions: Can be oxidized to form cyclobutanone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction reactions: Can undergo reduction with agents such as lithium aluminum hydride or sodium borohydride.
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Substitution reactions: The amino group can participate in nucleophilic substitution reactions, forming various substituted cyclobutyl derivatives.
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Amide coupling reactions: Can form amide bonds with carboxylic acids, which is particularly useful in peptide synthesis and pharmaceutical applications .
Applications in Research and Industry
Pharmaceutical Applications
Cyclobutanamine hydrochloride serves as a precursor in pharmaceutical synthesis, particularly in the development of:
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Cannabinoid receptor modulators: Used in compounds developed by Arena Pharmaceuticals .
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Antitumor agents: Derivatives have shown potential in inhibiting tumor growth with relatively low toxicity .
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Neurotropic compounds: Some derivatives exhibit neurotrophic and growth factor-like properties .
Medicinal Chemistry Applications
The cyclobutane ring structure has gained increasing importance in medicinal chemistry for several reasons:
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Conformational restriction: The cyclobutane ring can lock molecules into specific conformations, which can enhance binding affinity to biological targets .
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Metabolic stability: Cyclobutanes often provide increased metabolic stability compared to other functional groups .
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Prevention of isomerization: Cyclobutanes can be used to replace alkenes to prevent cis/trans isomerization under physiological conditions .
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Reduced planarity: The cyclobutane structure helps reduce molecular planarity, which can improve pharmacokinetic properties .
Research has specifically highlighted the value of cyclobutanes in drug candidates for:
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Cancer treatment: Some cyclobutane derivatives have shown high activity against numerous cancer cell lines with favorable therapeutic indices .
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Autoimmune diseases: Cyclobutane-containing compounds have been investigated as modulators of immune response in conditions like rheumatoid arthritis and psoriasis .
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Integrin antagonists: Coupling of different aspartate mimetics with cyclobutylamine has yielded antagonists that stabilize integrin's closed conformation, with potential applications in various diseases .
Recent Research Developments
Recent research has expanded the potential applications of cyclobutanamine derivatives in pharmaceutical development. Studies have demonstrated that cyclobutane rings contribute significantly to drug candidates by:
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Improving pharmacokinetic properties: The unique puckered structure and longer C-C bond lengths of cyclobutanes can enhance drug bioavailability and metabolic stability .
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Enhancing binding specificity: The rigid structure of cyclobutanes can direct key pharmacophore groups to interact more effectively with biological targets .
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Serving as aryl isosteres: In some applications, cyclobutanes can function as non-planar replacements for aromatic rings, potentially reducing toxicity while maintaining efficacy .
Recent advances in synthetic methodologies have also made cyclobutane derivatives more accessible for pharmaceutical research, contributing to their increased presence in drug discovery pipelines .
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